4-(N-Propionylsulfamoyl)phenylboronic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

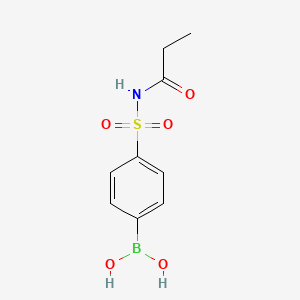

The systematic IUPAC name for this compound is 4-[(propanoylamino)sulfonyl]phenylboronic acid , which reflects its functional groups and substituent arrangement. Structurally, it consists of a benzene ring substituted at the para-position with a boronic acid group (-B(OH)₂) and a sulfamoyl moiety (-SO₂NH-) linked to a propionyl group (-COCH₂CH₃).

The SMILES notation (O=S(=O)(NC(CC)=O)C1=CC=C(C=C1)B(O)O) and InChI key (VWEYACLFMKWFQC-UHFFFAOYSA-N) further define its connectivity. The boronic acid group enables interactions with diols and amines, while the sulfamoyl-propionyl moiety contributes to its polarity and potential as a synthetic intermediate.

CAS Registry Number and Synonyms in Scientific Literature

The compound is universally identified by the CAS Registry Number 957121-17-4 . Synonyms across literature and commercial catalogs include:

These synonyms highlight variations in sulfonamide nomenclature and regional spelling differences (e.g., "sulfamoyl" vs. "sulphamoyl").

Molecular Formula and Weight: Computational Validation

The molecular formula C₉H₁₂BNO₅S corresponds to a molecular weight of 257.07 g/mol . Computational validation using the SMILES string confirms the formula through the following breakdown:

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 9 | 108.09 |

| Hydrogen (H) | 12 | 12.12 |

| Boron (B) | 1 | 10.81 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 5 | 80.00 |

| Sulfur (S) | 1 | 32.07 |

| Total | 257.10 |

Minor discrepancies (<0.03 g/mol) arise from rounding. Additional computed properties include:

Properties

IUPAC Name |

[4-(propanoylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEYACLFMKWFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656920 | |

| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-17-4 | |

| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hypothetical Synthesis Steps

Step 1: Synthesis of 4-Bromophenylboronic Acid

- Method : Palladium-catalyzed cross-coupling of 1,4-dibromobenzene with bis(pinacolato)diboron.

- Conditions : Pd(PPh$$3$$)$$4$$, KOAc, dioxane, 80°C.

Step 2: Sulfamoylation

- Reagent : Chlorosulfonic acid followed by ammonia.

- Conditions : Chlorosulfonic acid in dichloromethane, then ammonia in dichloromethane.

Step 3: Propionylation

- Reagent : Propionyl chloride.

- Conditions : Pyridine or triethylamine as base, dichloromethane, room temperature.

Data Table: Hypothetical Synthesis Conditions

| Step | Reaction | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cross-Coupling | 1,4-Dibromobenzene, B$$2$$Pin$$2$$, Pd(PPh$$3$$)$$4$$, KOAc | Dioxane, 80°C | 80% |

| 2 | Sulfamoylation | Chlorosulfonic Acid, NH$$_3$$ | CH$$2$$Cl$$2$$, 0°C to RT | 70% |

| 3 | Propionylation | Propionyl Chloride, Pyridine | CH$$2$$Cl$$2$$, RT | 85% |

Chemical Reactions Analysis

Types of Reactions: 4-(N-Propionylsulfamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Drug Delivery Systems

1.1 Glucose-Sensitive Drug Delivery

One of the most promising applications of 4-(N-Propionylsulfamoyl)phenylboronic acid is in the development of glucose-sensitive drug delivery systems. The compound can form dynamic boronate esters with diols, which are prevalent in biological systems. This property facilitates the creation of hydrogels that respond to changes in glucose concentration, making them suitable for self-regulated drug delivery.

- Case Study: Glucose-Responsive Hydrogels

1.2 Controlled Release Mechanisms

The ability of boronic acids to undergo reversible reactions with diols also allows for controlled release mechanisms in drug formulations. The release rate can be modulated by changing pH or glucose levels, providing a tailored therapeutic approach.

Sensor Technology

2.1 Biosensors for Glucose Monitoring

This compound has been utilized in the fabrication of biosensors for glucose monitoring. Its interaction with glucose leads to measurable changes that can be detected electrochemically.

- Case Study: Electrochemical Sensors

Affinity Chromatography

The compound has been explored as a ligand in affinity chromatography for the separation and purification of cis-diol-containing molecules such as sugars and nucleotides. The specific interaction between the boronic acid moiety and diol groups allows for efficient capture and release processes under mild conditions.

- Case Study: Purification Techniques

Material Science Applications

4.1 Development of Smart Materials

The incorporation of this compound into polymer matrices has led to the development of smart materials that can respond to environmental stimuli such as pH and temperature changes.

- Case Study: Self-Healing Polymers

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Drug Delivery | Glucose-sensitive hydrogels | Controlled insulin release |

| Sensor Technology | Electrochemical glucose sensors | High sensitivity and selectivity |

| Affinity Chromatography | Purification of cis-diol molecules | Efficient separation under mild conditions |

| Material Science | Smart self-healing polymers | Response to environmental stimuli |

Mechanism of Action

The mechanism of action of 4-(N-Propionylsulfamoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares key structural and functional attributes of 4-(N-Propionylsulfamoyl)phenylboronic acid with analogous phenylboronic acid derivatives:

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Characteristics |

|---|---|---|---|---|

| This compound | 957121-17-4 | Propionylsulfamoyl (-SO₂NHC(O)CH₂CH₃) | Not Reported | High purity (98%), acylated sulfonamide enhances stability and lipophilicity |

| 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid | 2096329-81-4 | Propylsulfamoyl (-SO₂NHCH₂CH₂CH₃), -CF₃ | Not Reported | Trifluoromethyl group increases electron-withdrawing effects and lipophilicity |

| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | 913835-83-3 | Dimethylsulfamoyl (-SO₂N(CH₃)₂) | Not Reported | Reduced hydrogen-bonding capacity; higher solubility in organic solvents |

| [4-(Dimethylsulfamoyl)phenyl]boronic acid | 486422-59-7 | Dimethylsulfamoyl | 285.17 | Potential use in Suzuki reactions; steric hindrance from methyl groups |

| 4-(N,N-Dipropylcarbamoyl)phenylboronic acid | 850568-32-0 | Dipropylcarbamoyl (-CON(CH₂CH₂CH₃)₂) | 249.11 | Carbamoyl group alters electronic profile; lower acidity compared to sulfonamides |

| 4-N-(Methanesulfonamide)phenylboronic acid | Not Reported | Methanesulfonamide (-SO₂NH₂) | Not Reported | Simpler sulfonamide structure; higher reactivity in aqueous conditions |

Electronic and Steric Effects

- Hydrogen Bonding : The propionylsulfamoyl group in the target compound introduces hydrogen-bonding capabilities, which are absent in dimethylsulfamoyl derivatives (e.g., 4-(N,N-Dimethylsulfamoyl)phenylboronic acid). This could influence solubility and binding interactions in biological systems .

- Steric Hindrance : Bulkier substituents, such as dipropylcarbamoyl (in 4-(N,N-Dipropylcarbamoyl)phenylboronic acid), may reduce reaction rates in Suzuki couplings by obstructing access to the boron center .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boronic acid's ability to transmetalate with palladium catalysts. Electron-withdrawing substituents (e.g., sulfonamides) stabilize the boronate intermediate, enhancing reactivity. However, steric bulk (e.g., dipropylcarbamoyl) can slow this process. The target compound balances moderate electron withdrawal (from sulfamoyl) with manageable steric demands, making it versatile for diverse coupling partners .

Biological Activity

4-(N-Propionylsulfamoyl)phenylboronic acid is a compound that belongs to the class of phenylboronic acids, which are known for their diverse biological activities, particularly in the context of cancer research and drug development. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

This compound is characterized by its boronic acid functional group, which is crucial for its biological interactions. The presence of the propionylsulfamoyl substituent enhances its solubility and interaction with biological targets.

The mechanisms through which this compound exerts its biological effects primarily involve:

- Inhibition of Proteins : The boronic acid moiety can interact with diols on glycoproteins and other biomolecules, potentially inhibiting their function.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines by affecting key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : Evidence suggests that derivatives of phenylboronic acids can promote apoptosis through the activation of caspases and other apoptotic pathways .

Antiproliferative Effects

Research has demonstrated that phenylboronic acids exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, including this compound, using the sulforhodamine B (SRB) assay. The results indicated that this compound could inhibit cell proliferation effectively, with varying degrees of potency across different cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | A2780 (ovarian cancer) |

| 2-Fluoro-6-formylphenylboronic acid | 8.0 | MV-4-11 (leukemia) |

| Control (Doxorubicin) | 5.0 | A2780 |

Table 1: Antiproliferative activity of selected phenylboronic acids

Mechanistic Insights

The mode of action studies revealed that this compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates. Flow cytometry analyses showed a significant accumulation of cells in the G2/M phase when treated with this compound compared to untreated controls. Additionally, caspase-3 activity assays confirmed that apoptosis was significantly enhanced in treated cells .

Applications in Cancer Therapy

Given its biological activity, this compound presents potential applications in targeted cancer therapy:

- Targeted Drug Delivery : The ability to decorate nanoparticles with phenylboronic acids enhances their targeting capabilities towards cancer cells due to specific interactions with over-expressed sialic acid residues on tumor cells .

- Combination Therapy : This compound may be used in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance mechanisms commonly seen in cancer treatments.

Q & A

Basic: What are the recommended storage conditions for 4-(N-Propionylsulfamoyl)phenylboronic acid to ensure stability?

Answer:

this compound should be stored in a cool, dry environment (0–6°C) under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of the boronic acid moiety. Stability under recommended conditions is typical for arylboronic acids, but decomposition risks increase with exposure to moisture, heat, or incompatible materials like strong acids/bases .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of inhalation, move to fresh air immediately and seek medical attention. For skin contact, wash thoroughly with water. Avoid dust formation and ensure proper ventilation. First-aid measures align with OSHA HCS guidelines for structurally similar boronic acids .

Basic: How is this compound typically synthesized?

Answer:

Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between a halogenated aryl precursor (e.g., bromo- or iodoarene) and a boronic acid pinacol ester. Post-synthetic modifications, such as propionylsulfamoyl group introduction, may use carbodiimide-mediated coupling or sulfonylation under anhydrous conditions .

Advanced: How do electronic effects of the N-propionylsulfamoyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing sulfamoyl group reduces electron density at the boron center, potentially lowering its Lewis acidity and slowing transmetallation steps in Suzuki reactions. Computational studies (e.g., DFT/B3LYP) can model substituent effects on charge distribution and frontier orbitals to predict reactivity. Adjusting catalysts (e.g., Pd(PPh₃)₄) or bases (e.g., K₂CO₃) may optimize yields .

Advanced: What analytical methods are most effective for characterizing this compound and its reaction byproducts?

Answer:

- NMR Spectroscopy: ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free acid; shifts upon hydrolysis).

- HPLC-MS: Monitors reaction progress and identifies byproducts (e.g., deboronation products).

- FT-IR: Detects functional groups (B–O at ~1340 cm⁻¹; sulfonamide N–H at ~3300 cm⁻¹).

- Single-crystal XRD: Resolves structural conformation and hydrogen-bonding interactions .

Advanced: How can researchers mitigate hydrolysis of the boronic acid group during aqueous-phase reactions?

Answer:

- Use aprotic solvents (e.g., THF, DMF) with controlled pH (neutral to mildly basic).

- Add stabilizing agents like diethanolamine or employ pinacol ester prodrugs.

- Optimize reaction temperature (≤40°C) to slow hydrolysis kinetics.

- Monitor boronic acid stability via ¹¹B NMR or fluorescence quenching assays .

Advanced: What strategies are recommended for resolving contradictory data in catalytic coupling efficiency?

Answer:

- Systematic screening: Vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (SPhos vs. XPhos), and bases (NaHCO₃ vs. CsF).

- Kinetic studies: Track reaction progress via in situ IR or GC-MS to identify rate-limiting steps.

- Computational modeling: Use DFT to compare transition-state energies for different pathways (e.g., oxidative addition vs. transmetallation) .

Advanced: Can this compound interact with biomolecules like glycoproteins, and how can this be exploited in research?

Answer:

The boronic acid moiety binds cis-diols (e.g., sugars on glycoproteins) via reversible ester formation, while the sulfamoyl group may enhance solubility or target-specific interactions. Applications include:

- Biosensors: Immobilize the compound on electrodes for glucose detection.

- Affinity chromatography: Functionalize resins to purify glycosylated proteins.

- Drug delivery: Conjugate with therapeutics for pH-dependent release in tumor microenvironments .

Advanced: How do steric and electronic properties of the N-propionylsulfamoyl group affect molecular docking outcomes?

Answer:

- Steric effects: The bulky sulfamoyl group may restrict access to binding pockets, requiring flexible docking algorithms (e.g., AutoDock Vina).

- Electronic effects: Partial charges from the sulfonamide influence hydrogen-bonding and π-π stacking. Adjust force field parameters (e.g., AMBER) to account for boron’s unique hybridization .

Advanced: What are the potential decomposition pathways under oxidative conditions, and how can they be characterized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.